5-(Benzyloxy)-1,3-benzoxazol-2-amine
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Overview
Description
5-(Benzyloxy)-1,3-benzoxazol-2-amine: is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the benzyloxy group at the 5-position and an amine group at the 2-position of the benzoxazole ring makes this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazole with benzyl chloride in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 2-position. This can be achieved through a substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1,3-benzoxazol-2-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzyloxy group may facilitate binding to specific enzymes or receptors, while the benzoxazole ring can interact with nucleic acids or proteins. This compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
5-(Methoxy)-1,3-benzoxazol-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-1,3-benzoxazol-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-(Phenoxy)-1,3-benzoxazol-2-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: The presence of the benzyloxy group in 5-(Benzyloxy)-1,3-benzoxazol-2-amine provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-phenylmethoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-14-16-12-8-11(6-7-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHKOOJSSLNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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